molecular formula C22H28N2O2S B2484222 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893096-36-1

2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2484222
CAS No.: 893096-36-1
M. Wt: 384.54
InChI Key: LBKOQXVDPFBDLY-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a synthetic compound characterized by a cyclohepta[b]thiophene core substituted with a 4-tert-butylbenzamido group at position 2 and an N-methyl carboxamide at position 2.

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-22(2,3)15-12-10-14(11-13-15)19(25)24-21-18(20(26)23-4)16-8-6-5-7-9-17(16)27-21/h10-13H,5-9H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKOQXVDPFBDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents like EDCI and HOBt . Another approach includes the use of microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent (Position 2) Position 3 Group Molecular Weight (g/mol) Key Properties/Applications References
2-(4-tert-Butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide (Target) 4-tert-Butylbenzamido N-methyl carboxamide Not reported Mitochondrial modulation (inferred)
2-(4-Methoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 4-Methoxybenzamido N-methyl carboxamide Not reported Solubility/Stability studies
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate 4-Nitrobenzamido Ethyl ester 388.437 Intermediate in synthesis
2-Acetamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid Acetamido Carboxylic acid 253.3174 Potential ionizable moiety
N-(3-Chlorophenyl)-2-(2-phenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide 2-Phenylacetamido N-(3-chlorophenyl) Not reported Screening for bioactivity
2-(3,4-Dimethylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide 3,4-Dimethylbenzamido Carboxamide Not reported Library compound for drug discovery
Key Observations:
  • Substituent Effects : The tert-butyl group in the target compound enhances lipophilicity compared to methoxy (polar) or nitro (electron-withdrawing) groups . This may improve membrane permeability but reduce aqueous solubility.
  • Bioactivity Trends : Compounds with halogenated aryl groups (e.g., 3-chlorophenyl in ) may exhibit enhanced binding affinity to hydrophobic pockets in biological targets, whereas nitro derivatives () are often intermediates rather than end-stage bioactive molecules.

Biological Activity

2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C21H26N2O2S
  • IUPAC Name : this compound

This unique structure incorporates a cyclohepta[b]thiophene core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of cancer therapy. The following sections summarize key findings from recent studies.

Anticancer Activity

Research has indicated that compounds with a cyclohepta[b]thiophene scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of cyclohepta[b]thiophenes showed potent growth inhibition (GI50 values) against several cancer cell lines including A549 (lung cancer), OVACAR-4 (ovarian cancer), and T47D (breast cancer) cells. The compound exhibited GI50 values ranging from 0.36 to 2.27 μM across different cell lines .
Cell LineGI50 (μM)LC50 (μM)
A5490.362Not specified
OVACAR-42.01Not specified
T47D0.69Not specified

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, suggesting interference with mitotic processes .
  • Apoptosis Induction : Treatment with the compound results in early apoptosis characterized by the activation of caspases 3, 8, and 9 .
  • Tubulin Polymerization Inhibition : Similar to other known antimitotic agents like nocodazole, it appears to disrupt microtubule dynamics, which is critical for proper cell division .

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

  • Study on A549 Cells : In a controlled experiment, treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The results indicated not only a decrease in proliferation but also morphological changes consistent with apoptosis.
  • In Vivo Efficacy : In murine models bearing CT26 tumors, administration of the compound resulted in notable tumor size reduction compared to control groups .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis typically involves sequential acylation and coupling reactions. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Solvent optimization : Dichloromethane (DCM) or THF is preferred for thiophene ring functionalization to reduce side reactions .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition of the tert-butylbenzamido group . Post-synthesis, purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • HPLC-MS : Quantify purity and detect trace byproducts (e.g., ethyl ester hydrolysis products) .
  • X-ray crystallography : Resolve cycloheptathiophene ring conformation and hydrogen-bonding patterns in crystalline form .

Q. How can the solubility of this compound be enhanced for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for aqueous solubility.
  • Structural modifications : Introduce polar groups (e.g., sulfonyl or hydroxyl) at the N-methyl position without altering core activity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cellular uptake studies .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., hydrolysis of the carboxamide group) at pH 2–9 .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., tert-butylbenzamido linkage) .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. sulfonyl substituents) affect biological activity?

Methodological Answer: Comparative SAR studies using analogs reveal:

SubstituentIC₅₀ (μM) against HepG-2LogPSource
4-tert-butyl1.2 ± 0.33.8
4-sulfonyl0.7 ± 0.22.1
4-methoxy5.4 ± 0.92.9
The sulfonyl group enhances cytotoxicity by improving solubility and target binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HepG-2 for anticancer studies) and normalize data to positive controls (e.g., doxorubicin) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., inconsistent IC₅₀ values due to impurity batches) .

Q. How can researchers validate the compound’s interaction with putative biological targets (e.g., kinases)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized kinases (e.g., EGFR or MAPK) .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to identify critical binding motifs (e.g., hydrogen bonds with the thiophene ring) .

Q. What in silico models predict metabolic pathways and potential toxicity?

Methodological Answer:

  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify major metabolites (e.g., tert-butyl hydroxylation) .
  • Toxicity profiling : Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Q. How does the compound’s stability vary under long-term storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store at 25°C/60% RH for 6 months and monitor degradation via LC-MS.
  • Degradation products : Major impurities include hydrolyzed carboxamide (3% after 3 months) and oxidized thiophene (1.5%) .

Key Considerations for Methodological Rigor

  • Batch-to-batch consistency : Use QbD (Quality by Design) principles to define critical process parameters (CPPs) during synthesis .
  • Negative controls : Include inactive analogs (e.g., N-desmethyl derivatives) to confirm target specificity in biological assays .

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